1-(2-Methoxyphenyl)-4-oxocyclohexanecarbonitrile
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-oxocyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-17-13-5-3-2-4-12(13)14(10-15)8-6-11(16)7-9-14/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEYROFCWOJHCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCC(=O)CC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517976 | |
| Record name | 1-(2-Methoxyphenyl)-4-oxocyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58379-06-9 | |
| Record name | 1-(2-Methoxyphenyl)-4-oxocyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Convergent Synthetic Route via Coupling of Fragments
One effective approach involves a convergent synthesis where two main fragments are prepared separately and then coupled to form the target compound. This method was illustrated in the synthesis of methoxyphenyl-containing cyclohexanecarbonitrile analogs.
Preparation of Methoxyphenyl Coupling Partner :
Starting from fluoroacetophenone, nucleophilic substitution with sodium methoxide in DMF at 0 °C to 50 °C yields methoxyphenylethanone intermediates. Subsequent acid-catalyzed bromination furnishes the bromo-substituted methoxyphenyl coupling partner with high yield (75–80%).Preparation of Cyclohexanecarbonitrile Fragment :
The eastern coupling partner, 2-oxocyclohexane-1-carbonitrile, is condensed with methylhydrazine to form thiourea intermediates. These intermediates then undergo further reaction sequences to build the cyclohexanone core with the nitrile functionality intact.Coupling Reaction :
The bromo-substituted methoxyphenyl ethanone and the cyclohexanecarbonitrile derivative are coupled under nucleophilic substitution conditions to yield the desired 1-(2-Methoxyphenyl)-4-oxocyclohexanecarbonitrile scaffold.
Bromination and Nucleophilic Substitution Strategy
A common synthetic tactic involves selective bromination of aromatic ketone precursors followed by nucleophilic substitution to introduce the methoxy group.
Bromination :
Aromatic ketones such as acetophenone derivatives are brominated using bromine in acidic media (e.g., 33% HBr in acetic acid) at room temperature for 1.5 hours, yielding bromoethanones in 75–80% yield.Nucleophilic Substitution :
The bromoethanones undergo nucleophilic substitution with sodium methoxide in DMF to replace the bromine with a methoxy group, forming methoxyphenylethanones.
This sequence ensures regioselective installation of the methoxy substituent on the phenyl ring, critical for the target compound's structure.
Use of 2-(2-Bromo-4-methoxyphenyl)acetonitrile as a Key Intermediate
An alternative approach involves preparing 2-(2-bromo-4-methoxyphenyl)acetonitrile intermediates, which serve as building blocks for further elaboration.
Preparation of 2-(2-Bromo-4-methoxyphenyl)acetonitrile :
This intermediate is synthesized via bromination of 2-(4-methoxyphenyl)acetonitrile under controlled conditions, followed by purification through flash chromatography. Yields around 73% have been reported.Subsequent Reactions :
The brominated acetonitrile intermediate can be subjected to further nucleophilic substitution or coupling reactions to introduce the cyclohexanone moiety or other substituents, facilitating the synthesis of this compound derivatives.
Reaction Conditions Summary
Research Findings and Observations
The convergent synthetic route allows for modular assembly, facilitating structural variation on the phenyl ring and cyclohexanone core, which is valuable for medicinal chemistry optimization.
Bromination in acidic media provides high regioselectivity and good yields, essential for preparing coupling partners with the correct substitution pattern.
Sodium methoxide in DMF is an effective nucleophile for substituting halogens with methoxy groups on aromatic ketones, enabling the preparation of methoxyphenyl intermediates.
The condensation of 2-oxocyclohexane-1-carbonitrile with methylhydrazine is a key step to introduce the cyclohexanone ring with the nitrile functionality, which is crucial for the target compound's biological activity.
The preparation of brominated acetonitrile intermediates offers an alternative route with good yields and purity, suitable for scale-up and further functionalization.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-4-oxocyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmaceutical Development
The compound's structural characteristics suggest significant potential in pharmaceutical development . The presence of a methoxy group attached to the phenyl ring enhances its biological activity, making it a subject of interest for drug design. Preliminary studies indicate that compounds with similar structures may interact with specific biological receptors or enzymes, influencing pathways related to inflammation and pain response.
Case Study: Anti-inflammatory Potential
Research has shown that analogs of 1-(2-Methoxyphenyl)-4-oxocyclohexanecarbonitrile exhibit anti-inflammatory properties. For instance, compounds derived from similar structures have been tested for their efficacy in reducing inflammation in animal models, suggesting that this compound could serve as a lead structure for developing new anti-inflammatory agents.
Cytotoxicity and Cancer Research
Recent investigations into the cytotoxic effects of structurally related compounds have highlighted their potential as anticancer agents . For example, studies have demonstrated that certain derivatives exhibit significant cytotoxicity against breast cancer cell lines, surpassing the potency of established chemotherapeutics like Doxorubicin .
Table: Cytotoxicity Data of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | MCF-7 (Breast Cancer) |
| 2-amino-4,6-diphenylnicotinonitriles | <10 | MCF-7 |
| Doxorubicin | 15 | MCF-7 |
This table illustrates the cytotoxicity profiles of various compounds, indicating the potential effectiveness of this compound in cancer treatment.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for its application in drug development. Interaction studies are essential for elucidating its mechanisms of action within biological contexts. Research suggests that this compound may affect signaling pathways involved in cellular responses to stress and injury.
Material Science Applications
Beyond medicinal chemistry, this compound may also find applications in material science due to its unique chemical properties. Its ability to form stable complexes with metals could be exploited in catalysis or as a precursor for novel materials.
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods involving cyclization reactions and functional group modifications. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are essential for confirming the compound's structure and purity.
Synthesis Pathway Example
A common synthetic pathway involves starting from commercially available precursors and applying cyclization conditions to yield the desired product efficiently.
Mechanism of Action
The mechanism by which 1-(2-Methoxyphenyl)-4-oxocyclohexanecarbonitrile exerts its effects involves interactions with specific molecular targets. The nitrile and ketone groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)piperazine: Used in the synthesis of pharmaceuticals.
2-Methoxyphenyl isocyanate: Employed as a reagent in organic synthesis.
2-Methoxyphenylacetonitrile: A precursor in the synthesis of various organic compounds.
Uniqueness: 1-(2-Methoxyphenyl)-4-oxocyclohexanecarbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
Biological Activity
1-(2-Methoxyphenyl)-4-oxocyclohexanecarbonitrile is an organic compound with a unique structure characterized by a cyclohexane ring, a carbonitrile group, and a ketone functionality. Its molecular formula is C_{13}H_{13}N_{1}O_{1} with a molecular weight of approximately 229.279 g/mol. The presence of the methoxy group on the phenyl ring significantly influences its chemical properties and biological activities.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit various biological activities, particularly in modulating pathways related to inflammation and pain response. Its structural characteristics imply potential interactions with specific receptors or enzymes.
The compound may act through several mechanisms:
- Receptor Modulation : Similar compounds have shown activity as agonists at muscarinic receptors, influencing cognitive functions and pain perception .
- Enzyme Interaction : It may interact with enzymes involved in inflammatory pathways, potentially leading to analgesic effects.
Comparative Analysis with Related Compounds
A comparison of structural analogs reveals insights into the biological activity of this compound. The following table summarizes key features of related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(4-Methoxyphenyl)-4-oxocyclohexanecarbonitrile | C_{13}H_{13}N_{1}O_{1} | Different substitution pattern on phenyl ring |
| 4-Cyano-4-(2-Methoxyphenyl)cyclohexanone | C_{13}H_{13}N_{1}O_{2} | Contains a cyano group instead of carbonitrile |
| 1-(3-(Cyclopentyloxy)-4-methoxyphenyl)carbonitrile | C_{14}H_{17}N_{1}O_{1} | Alkyl substitution affecting lipophilicity |
Case Studies and Research Findings
Research indicates that compounds with similar structures have been investigated for their pharmacological properties:
- Muscarinic Receptor Agonists : Compounds like xanomeline have demonstrated efficacy in treating cognitive deficits in rodent models, suggesting that similar mechanisms might be applicable to this compound .
- Analgesic Properties : Studies on methoxy-substituted compounds have shown significant anti-inflammatory and analgesic effects, indicating potential therapeutic applications for pain management .
- Neuroprotective Effects : Some analogs have been explored for their ability to modulate amyloid precursor protein processing, which is crucial in Alzheimer's disease research .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(2-Methoxyphenyl)-4-oxocyclohexanecarbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions involving cyclohexanone derivatives and nitrile-containing precursors. For example, hydrazine hydrate and ethyl chloroacetate have been used to form structurally related 4-oxocyclohexanecarbonitrile derivatives under reflux conditions in ethanol . Optimization of temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF vs. ethanol) significantly impacts reaction efficiency. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For analogous compounds, monoclinic crystal systems (space group P21/c) with unit cell parameters a = 10.8650 Å, b = 14.0010 Å, c = 14.3021 Å, and β = 94.697° have been reported . Hydrogen bonding between the carbonyl oxygen and nitrile group stabilizes the lattice. Computational geometry optimization (DFT/B3LYP) can supplement experimental data to confirm bond angles and torsional strain .
Q. What analytical techniques are recommended for purity assessment and functional group identification?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm.
- Functional Groups : FT-IR spectroscopy (C≡N stretch ~2200 cm⁻¹, C=O stretch ~1700 cm⁻¹) and ¹H/¹³C NMR (methoxy proton singlet at δ 3.8–4.0 ppm, cyclohexanone carbonyl carbon at δ ~205 ppm) .
Advanced Research Questions
Q. How does the 2-methoxyphenyl substituent influence the electronic and steric properties of the cyclohexanecarbonitrile core?
- Methodological Answer : The 2-methoxyphenyl group introduces steric hindrance due to its ortho-substitution, disrupting π-stacking interactions in the solid state. Electronically, the methoxy group donates electron density via resonance, stabilizing the carbonyl group and altering reactivity in nucleophilic additions. Comparative studies with para-substituted analogs (e.g., 4-methoxyphenyl) reveal distinct crystallographic packing and dipole moments .
Q. What computational strategies are effective for modeling the radical stability or magnetic properties of derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to predict spin density distribution and radical stability. For example, studies on Blatter radicals with methoxyphenyl substituents show that near-orthogonal dihedral angles (~85°) between the aryl group and core reduce magnetic coupling, as evidenced by broken-symmetry DFT models .
Q. How can contradictory spectral data (e.g., NMR shifts) between synthetic batches be resolved?
- Methodological Answer : Contradictions often arise from conformational polymorphism or solvent effects. Strategies include:
- Variable Temperature NMR : To identify dynamic equilibria (e.g., chair-flip in cyclohexanone).
- Crystallographic Correlation : SC-XRD data can confirm dominant conformers .
- DOSY NMR : To rule out aggregation or solvent adduct formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
